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molecular formula C15H14BrNO B5602069 2-bromo-N-(2-phenylethyl)benzamide

2-bromo-N-(2-phenylethyl)benzamide

Cat. No. B5602069
M. Wt: 304.18 g/mol
InChI Key: PTSZJZZJBOXAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820822B2

Procedure details

A mixture of 62.7 ml (500 mmol) of phenylethylamine, 70.4 ml (506 mmol) of triethylamine and 150 ml of dichloromethane was admixed dropwise at 0° C. with a solution of 109.2 g of 2-bromobenzoyl chloride in 50 ml of dichloromethane with good stirring at such a rate that the temperature did not exceed 30° C. Subsequently, the mixture was stirred at room temperature for a further 1 h. The colorless solid thus obtained was filtered off with suction, washed three times with 200 ml of dichloromethane and dried under reduced pressure. The yield at a purity of approx. 99.0% was 138.2 g (453 mmol), 90.7% of theory.
Quantity
62.7 mL
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
109.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[Br:17][C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](Cl)=[O:21]>ClCCl>[C:1]1([CH2:7][CH2:8][NH:9][C:20](=[O:21])[C:19]2[CH:23]=[CH:24][CH:25]=[CH:26][C:18]=2[Br:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
62.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
70.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
109.2 g
Type
reactant
Smiles
BrC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with good stirring at such a rate that the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
STIRRING
Type
STIRRING
Details
Subsequently, the mixture was stirred at room temperature for a further 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The colorless solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed three times with 200 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yield at a purity of approx. 99.0%

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCNC(C1=C(C=CC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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